1-Methoxy-2-propoxyethane
Overview
Description
2,5-Dioxaoctane is an organic compound with the molecular formula C6H14O2. It is also known by its IUPAC name, 1-Methoxy-2-propoxyethane. This compound is characterized by its two ether linkages, making it a member of the ether family. It is a colorless liquid at room temperature and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dioxaoctane can be synthesized through the reaction of 1,2-dibromoethane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methoxy groups. The reaction conditions typically involve refluxing the reactants in methanol for several hours .
Industrial Production Methods: In an industrial setting, 2,5-Dioxaoctane can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for efficiency and safety. The use of catalysts and controlled reaction environments helps in achieving higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxaoctane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ether linkages are replaced by other functional groups.
Properties
IUPAC Name |
1-(2-methoxyethoxy)propane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHRDFIVGEPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937838 | |
Record name | 1-(2-Methoxyethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17081-22-0, 77078-18-3, 500005-28-7 | |
Record name | 1-(2-Methoxyethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17081-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1-(2-methoxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxy-2-propoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxaoctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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